
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 2-bromo-, 9-(1,1-dimethylethyl) 2-methyl ester, endo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Azabicyclo(421)nonane-2,9-dicarboxylic acid, 2-bromo-, 9-(1,1-dimethylethyl) 2-methyl ester, endo- is a complex organic compound characterized by its unique bicyclic structure This compound is part of the 9-azabicyclo[421]nonane family, which is known for its significant biological and chemical properties
Métodos De Preparación
The synthesis of 9-azabicyclo[4.2.1]nonane derivatives typically involves cycloaddition reactions. One efficient method for synthesizing these compounds is through the cycloaddition of N-substituted azepines catalyzed by transition metal complexes . Another approach involves the intramolecular oxidative amination of aminocyclooct-4-enes, which provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . Industrial production methods may vary, but they generally follow similar principles, utilizing scalable and efficient synthetic routes.
Análisis De Reacciones Químicas
9-Azabicyclo[4.2.1]nonane derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives, such as the 2-bromo compound, can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amination typically yields aminated bicyclic structures, while nucleophilic substitution can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
9-Azabicyclo[4.2.1]nonane derivatives have numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-azabicyclo[4.2.1]nonane derivatives involves their interaction with specific molecular targets. For example, anatoxin-a, a related compound, acts as a potent agonist for the nicotinic acetylcholine receptor (nAChR), mimicking the action of acetylcholine . This interaction leads to the activation of the receptor and subsequent physiological effects. The exact pathways and targets may vary depending on the specific derivative and its functional groups.
Comparación Con Compuestos Similares
9-Azabicyclo[4.2.1]nonane derivatives can be compared with other bicyclic compounds, such as:
Anatoxin-a: A potent neurotoxin with a similar bicyclic structure, known for its high affinity for nAChR.
Quinuclidine: Another bicyclic amine with applications in medicinal chemistry and as a catalyst in organic synthesis.
Tropane: A bicyclic alkaloid found in plants, known for its pharmacological properties.
The uniqueness of 9-azabicyclo[4.2.1]nonane derivatives lies in their structural diversity and potential for functionalization, which allows for the creation of a wide range of analogues with varying biological and chemical properties.
Propiedades
Número CAS |
125736-37-0 |
|---|---|
Fórmula molecular |
C15H24BrNO4 |
Peso molecular |
362.26 g/mol |
Nombre IUPAC |
9-O-tert-butyl 2-O-methyl 2-bromo-9-azabicyclo[4.2.1]nonane-2,9-dicarboxylate |
InChI |
InChI=1S/C15H24BrNO4/c1-14(2,3)21-13(19)17-10-6-5-9-15(16,12(18)20-4)11(17)8-7-10/h10-11H,5-9H2,1-4H3 |
Clave InChI |
LELPQEPATWWEOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
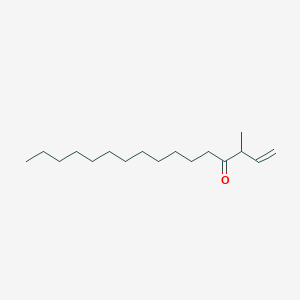

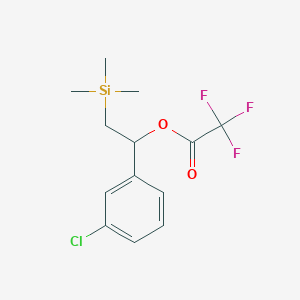

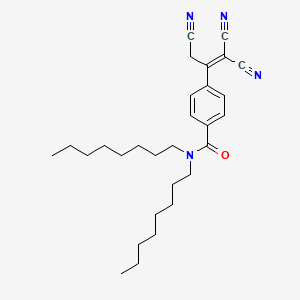


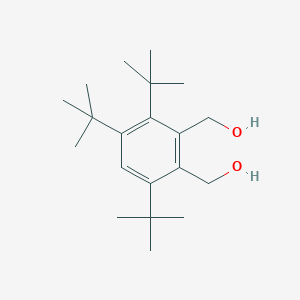

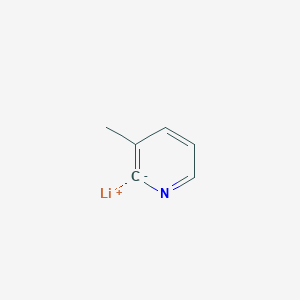

![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)

